molecular formula C6H17NSi B092775 3-Aminopropyltrimethylsilane CAS No. 18187-14-9

3-Aminopropyltrimethylsilane

Cat. No. B092775
CAS RN: 18187-14-9
M. Wt: 131.29 g/mol
InChI Key: PFRLCKFENIXNMM-UHFFFAOYSA-N
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Description

3-Aminopropyltrimethylsilane (APTMS) is a silicon compound with the molecular formula C6H17NSi . It is widely used in chemistry for the synthesis of materials and has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces .


Synthesis Analysis

APTMS is one of the most important silicon compounds in chemistry for the synthesis of materials. It has been extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . APTMS is also used as a catalyst to catalyze sol–gel silica polymerization .


Molecular Structure Analysis

The molecular weight of APTMS is 131.29 g/mol . The IUPAC name is 3-trimethylsilylpropan-1-amine . The InChI is 1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3 . The canonical SMILES is CSi©CCCN .


Chemical Reactions Analysis

APTMS is used in the silanization reaction with silanol-terminated silicon surfaces . The terminal amine functionalities of APTMS are sufficiently exposed to the gas or liquid phase for further modifications .


Physical And Chemical Properties Analysis

APTMS has a molecular weight of 131.29 g/mol . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The rotatable bond count is 3 . The exact mass is 131.113026081 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

Surface Modification of Metal Oxide Nanoparticles

3-Aminopropyltrimethylsilane (APTES) is extensively used as a silanization agent for the chemical modification of metal oxide nanoparticle (MONP) surfaces . The introduction of amine (NH2) enhances their dispersibility and anti-bacterial property .

Electrochemical Sensors

The APTES-MONPs have direct applications in electrochemical sensors . The modified nanoparticles can improve the sensitivity and selectivity of these sensors .

Catalysts

APTES-MONPs are also used in catalysts . The APTES modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to catalyst immobilization .

Pickering Emulsions

Pickering emulsions, which are emulsions stabilized by solid particles, can be created using APTES-MONPs . These emulsions have applications in various fields like food, cosmetics, and pharmaceuticals .

Drug Delivery

APTES modification is essential to drug delivery . The modified nanoparticles can be used to deliver drugs to specific parts of the body, improving the effectiveness of the treatment .

Contaminants Removal

APTES-MONPs can be used for contaminants removal . The modified nanoparticles can adsorb and remove various contaminants from water and other mediums .

Catalyst for Sol–Gel Silica Polymerization

APTES is less studied as a catalyst to catalyze sol–gel silica polymerization . By using APTES as the catalyst instead of the conventional basic catalysts, a novel strategy was developed .

Molecularly Imprinted Polymers (MIPs)

APTES is used to prepare silica-based molecularly imprinted polymers (MIPs) . These MIPs have ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts .

Mechanism of Action

Target of Action

3-Aminopropyltrimethylsilane (APTMS) is primarily used as a silane coupling agent for the surface modification of a variety of nanomaterials . Its primary targets are the surfaces of these nanomaterials, including metal oxide nanoparticles (MONPs) . The role of APTMS is to functionalize these substrates with alkoxysilane molecules .

Mode of Action

APTMS interacts with its targets by supplying amino groups for further modifications on various materials . It is also used as a catalyst to catalyze sol–gel silica polymerization . By using APTMS as the catalyst instead of the conventional basic catalysts, a novel strategy was developed to prepare silica-based molecularly imprinted polymers (MIPs) .

Biochemical Pathways

The biochemical pathways affected by APTMS involve the silanization process and the sol-gel silica polymerization . The introduction of amine (NH2) enhances the dispersibility and anti-bacterial property of the target surfaces . APTMS modification provides a linkage for numerous organic, inorganic, or biochemical attachments that are essential to drug delivery, contaminants removal, catalyst immobilization, and medical imaging .

Pharmacokinetics

It is known that aptms forms a thermally stable layer on different substrates , which may influence its bioavailability.

Result of Action

The result of APTMS action is the creation of a functionalized surface that can be used for various applications. The as-synthesized MIP exhibited ultra-high recognition capability due to the elimination of the detrimental effect on the imprinting performance caused by the additional catalysts . The MIP microparticles could be packed into a solid phase extraction column for removing the target molecule in water efficiently, and the molecule could easily be enriched by 40 times .

Action Environment

The action of APTMS can be influenced by environmental factors. For example, the deposition process of the APTMS layer to obtain a monolayer is crucial to having a stable surface and effectively immobilizing the bioreceptors . This process can be influenced by factors such as temperature, humidity, and the presence of other chemicals.

Safety and Hazards

APTMS causes skin irritation and serious eye irritation . It is toxic if swallowed . It is a combustible material and containers may explode when heated .

Future Directions

APTMS is widely used to supply amino groups for further modifications on various materials . It is less studied as a catalyst to catalyze sol–gel silica polymerization . The strategy could be extended not only to prepare highly specific MIPs for other small phosphoric molecules, but also for biomolecules e.g. phosphorylated peptides or proteins .

properties

IUPAC Name

3-trimethylsilylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17NSi/c1-8(2,3)6-4-5-7/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRLCKFENIXNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171198
Record name 1-Propanamine, 3-(trimethylsilyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Aminopropyltrimethylsilane

CAS RN

18187-14-9
Record name 3-Aminopropyltrimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18187-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propylamine, 3-(trimethylsilyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018187149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Propanamine, 3-(trimethylsilyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-aminopropyl)trimethylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How can silicon-containing compounds, like the sila-amide derivatives mentioned in the first paper, provide protection against oxidative stress?

A1: Silicon, unlike carbon, can readily expand its coordination sphere and form stable bonds with oxygen. This property allows silicon-containing compounds to act as scavengers for reactive oxygen species (ROS), which are often implicated in oxidative stress and cell damage. [] For example, sila-amide derivatives might potentially donate electrons to neutralize ROS, thereby preventing them from damaging crucial cellular components like DNA and proteins.

Q2: The second paper mentions using a siliceous material (MCM-41) for creating catalysts. How does the structure of such materials contribute to their catalytic properties?

A2: MCM-41 is a mesoporous silica material with a highly ordered pore structure and large surface area. [] This unique structure provides several advantages for catalysis: * High surface area: Allows for a larger number of active sites for catalytic reactions to occur.* Tunable pore size: Enables selective access of reactants to the active sites, based on their size and shape.* Stability: Silica frameworks are generally stable under various reaction conditions, allowing for catalyst reusability.

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